Cas no 2034481-74-6 (1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea)

1-(3,4-Dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea is a synthetic urea derivative featuring a substituted phenyl group and a thiophene-containing hydroxyalkyl chain. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural motifs, including the aromatic thiophene ring and polar hydroxyl group, which may influence solubility and biological activity. The presence of both hydrophobic (dimethylphenyl, thiophene) and hydrophilic (hydroxy, urea) functionalities allows for tunable physicochemical properties, making it a candidate for further derivatization. Its well-defined molecular structure facilitates precise modifications for targeted applications in drug discovery or material science.
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea structure
2034481-74-6 structure
Product Name:1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea
CAS No:2034481-74-6
MF:C18H24N2O2S
MW:332.460363388062
CID:5351000
Update Time:2025-06-10

1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea
    • 1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
    • 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea
    • Inchi: 1S/C18H24N2O2S/c1-13-5-6-16(12-14(13)2)20-18(22)19-9-7-15(8-10-21)17-4-3-11-23-17/h3-6,11-12,15,21H,7-10H2,1-2H3,(H2,19,20,22)
    • InChI Key: JSFVVGPLQJHSRA-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CCO)CCNC(NC1C=CC(C)=C(C)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 367
  • XLogP3: 3.2
  • Topological Polar Surface Area: 89.6

1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea Pricemore >>

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Additional information on 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea

Recent Advances in the Study of 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea (CAS: 2034481-74-6)

The compound 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea (CAS: 2034481-74-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This urea derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea to enhance its bioavailability and therapeutic efficacy. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and chiral resolution, to produce high-purity batches of the compound. These efforts have been complemented by computational modeling studies to predict its binding affinity and interactions with biological targets, such as enzymes and receptors implicated in various diseases.

Pharmacological evaluations of 2034481-74-6 have revealed promising activity in modulating key signaling pathways. In vitro and in vivo studies have demonstrated its potential as an anti-inflammatory and anti-cancer agent. For instance, the compound has shown inhibitory effects on pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), suggesting its utility in treating inflammatory disorders. Additionally, its ability to induce apoptosis in cancer cell lines has positioned it as a candidate for further investigation in oncology.

The mechanism of action of 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea is believed to involve the modulation of cellular redox balance and interference with signal transduction pathways. Recent proteomic and metabolomic studies have identified several downstream targets, including kinases and transcription factors, that are affected by the compound. These findings provide a molecular basis for its observed biological effects and open new avenues for targeted therapy development.

Despite these advancements, challenges remain in the clinical translation of 2034481-74-6. Issues such as pharmacokinetic variability, potential off-target effects, and formulation stability need to be addressed. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea represents a promising scaffold for drug development, with demonstrated efficacy in preclinical models. Continued research into its optimization, mechanism, and therapeutic potential will be critical for its progression into clinical trials. The compound's versatility and unique pharmacological profile make it a valuable subject of study in the evolving landscape of chemical biology and medicinal chemistry.

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